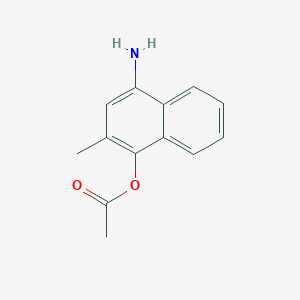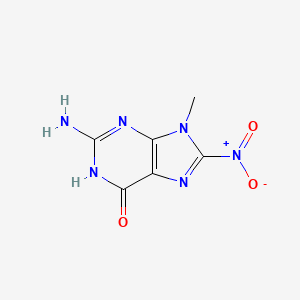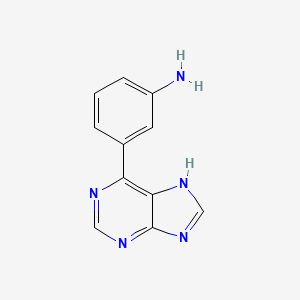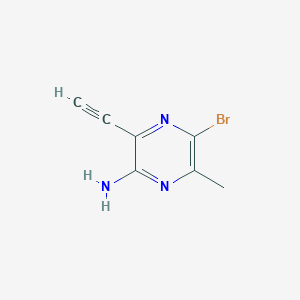
2-(5-Formylpyridin-3-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Formylpyridin-3-yl)benzonitrile is an organic compound with the molecular formula C13H8N2O and a molecular weight of 208.22 g/mol This compound is characterized by the presence of a formyl group attached to a pyridine ring, which is further connected to a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formylpyridin-3-yl)benzonitrile typically involves the reaction of 3-cyanopyridine with an appropriate formylating agent under controlled conditions. One common method involves the use of Vilsmeier-Haack reaction, where 3-cyanopyridine is treated with a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Formylpyridin-3-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: NH3, RNH2, H2O, HCl
Major Products Formed
Oxidation: 2-(5-Carboxypyridin-3-yl)benzonitrile
Reduction: 2-(5-Hydroxymethylpyridin-3-yl)benzonitrile
Substitution: Various amides, amines, and other derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Formylpyridin-3-yl)benzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(5-Formylpyridin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Formylpyridin-2-yl)benzonitrile
- 2-(6-Formylpyridin-3-yl)benzonitrile
- 2-(4-Formylpyridin-3-yl)benzonitrile
Uniqueness
2-(5-Formylpyridin-3-yl)benzonitrile is unique due to the specific positioning of the formyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
1346691-54-0 |
|---|---|
Molekularformel |
C13H8N2O |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-(5-formylpyridin-3-yl)benzonitrile |
InChI |
InChI=1S/C13H8N2O/c14-6-11-3-1-2-4-13(11)12-5-10(9-16)7-15-8-12/h1-5,7-9H |
InChI-Schlüssel |
RQZIIZOCUWGJQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one](/img/structure/B11892906.png)
![2-[(2-Fluorophenyl)methyl]azepane](/img/structure/B11892923.png)



![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)

